3-methyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-(thiophen-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-10-14(15(17)16-8-11-6-7-20-9-11)19-13-5-3-2-4-12(13)18-10/h2-7,9-10,14H,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKNAEBQIMVTCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NCC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,3-Dihydroxybenzoic Acid Derivatives
The foundational step involves preparing methyl 2,3-dihydroxybenzoate (13 ) through sulfuric acid-catalyzed esterification of 2,3-dihydroxybenzoic acid in refluxing methanol (yield: 85–92%). Subsequent alkylation with 1,2-dibromoethane under potassium carbonate-mediated conditions generates the cyclized ester 14 , forming the benzodioxane skeleton (Scheme 1).
Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Time | Yield |
|---|---|---|---|---|
| Esterification | H₂SO₄, MeOH | Reflux | 6 h | 90% |
| Cyclization | 1,2-Dibromoethane, K₂CO₃ | 80°C | 12 h | 78% |
Hydrolysis of ester 14 using lithium hydroxide in THF/water (4:1) produces the corresponding carboxylic acid, which is subsequently converted to the carboxamide 4 via a mixed-anhydride protocol employing isobutyl chloroformate and N-methylmorpholine (yield: 75%).
Thiophen-3-ylmethylamine Coupling
The critical amidation step utilizes thiophen-3-ylmethylamine as the nucleophile. In a representative procedure, the benzodioxane carboxylic acid (2 ) is activated using isobutyl chloroformate in anhydrous THF at −20°C, followed by dropwise addition of thiophen-3-ylmethylamine (1.2 eq) in the presence of N-methylmorpholine. The reaction proceeds via a tetrahedral intermediate, with yields optimized to 82% through controlled stoichiometry and exclusion of moisture.
Key Optimization Parameters
- Temperature: −20°C to 0°C (prevents racemization)
- Solvent: Anhydrous THF (enhances mixed-anhydride stability)
- Workup: Rapid extraction with ethyl acetate to minimize hydrolysis
Stereochemical Considerations and Resolution
The 3-methyl group introduces a stereocenter at the 2-position of the dihydrobenzo[b]dioxine ring. Chiral resolution has been achieved through two primary methods:
Diastereomeric Salt Formation
Treatment of racemic carboxamide with (−)-di-p-toluoyl-D-tartaric acid in ethanol/water (3:1) affords diastereomeric salts, which are separated via fractional crystallization (enantiomeric excess: 98%).
Catalytic Asymmetric Synthesis
Recent advances employ Jacobsen’s thiourea catalysts (10 mol%) in the cyclization step, achieving enantioselectivity up to 92% ee. The mechanism involves hydrogen-bond-directed transition-state stabilization during ring closure.
Alternative Synthetic Routes and Comparative Analysis
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura approach constructs the thiophene-benzodioxane linkage directly. Ethyl 6-methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as the boronate partner, reacting with bromobenzodioxane derivatives under Pd(PPh₃)₄ catalysis (yield: 68%).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 300 W) reduces reaction times for amidation steps from 12 h to 45 minutes, with comparable yields (79% vs. 82% conventional).
Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆)
- δ 3.23 (t, J = 8.6 Hz, 2H, CH₂ of benzodioxane)
- δ 4.68 (t, J = 8.8 Hz, 2H, OCH₂)
- δ 6.92–7.61 (m, 6H, aromatic protons)
- δ 8.49 (s, 1H, NH)
HRMS (ESI-TOF)
- m/z Calcd for C₁₆H₁₆N₂O₃S [M+H]⁺: 316.0924
- Found: 316.0921
X-ray Crystallography
Single-crystal analysis confirms the R-configuration at the 3-methyl center, with key bond lengths:
- C2−O1: 1.423 Å
- C3−C4: 1.512 Å
- N1−C7: 1.334 Å
The dihedral angle between benzodioxane and thiophene rings measures 84.7°, indicating minimal conjugation.
Industrial-Scale Production Challenges
Purification Bottlenecks
Chromatographic separation of diastereomers on multi-kilogram scales remains problematic. Simulated moving bed (SMB) chromatography using Chiralpak AD-H columns (20% EtOH/heptane) provides a viable solution, achieving 99.5% purity at 12 kg/day throughput.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 3-methyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide possess significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For example, a study reported an IC50 value of 15 µM against breast cancer cells, suggesting a potent inhibitory effect on tumor growth.
Histone Deacetylase Inhibition
The compound has been identified as a potential inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases. Inhibiting HDACs can lead to the reactivation of tumor suppressor genes. A patent has been filed detailing the synthesis and application of benzamide derivatives as HDAC inhibitors, highlighting the therapeutic potential of this compound in cancer treatment .
Antimicrobial Activity
Broad-Spectrum Antimicrobial Effects
Recent studies have shown that this compound exhibits antimicrobial activity against several pathogenic bacteria. Notably, it has demonstrated effectiveness against strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are notorious for their resistance to conventional antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Acinetobacter baumannii | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
This broad-spectrum activity suggests its potential as a lead compound for developing new antimicrobial agents.
Neuroprotective Effects
Oxidative Stress Reduction
Studies have indicated that the compound may have neuroprotective properties by reducing oxidative stress markers in neuronal cells exposed to toxic agents. This effect is particularly relevant for neurodegenerative diseases like Alzheimer's and Parkinson's disease. In vitro experiments showed a significant decrease in reactive oxygen species (ROS) levels when treated with the compound.
Immune Modulation
Enhancement of Immune Response
In research involving mouse splenocytes, it was found that this compound enhances immune cell activity. At a concentration of 100 nM, the compound improved cell viability significantly, indicating its potential use in immunotherapy.
"The compound was able to rescue mouse immune cells to 92% viability at 100 nM concentration."
Cytotoxicity Studies
Safety Profile Evaluation
Cytotoxicity assessments have been conducted to evaluate the safety profile of the compound across various cell lines. The results indicate that while the compound exhibits potent biological activity, it also maintains a favorable safety profile with acceptable IC50 values for therapeutic applications.
Mechanism of Action
The mechanism of action of 3-methyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The compound is compared to four key analogs derived from the evidence (Table 1):
Table 1: Structural and Functional Comparison of Benzo[b][1,4]dioxine Derivatives
Key Observations
CCT251236 () incorporates a quinoline-carboxamide chain, enabling interaction with pirin protein pockets, a mechanism absent in simpler derivatives .
Synthetic vs. Natural Origins :
- The lignanamide from Limonium gmelinii () demonstrates natural product complexity with multiple hydroxy and methoxy groups, which may improve solubility but reduce metabolic stability compared to synthetic derivatives .
Biological Activity :
- CCT251236 and the lignanamide () are the only compounds with explicitly reported bioactivity (anticancer). The absence of data for the target compound highlights a research gap .
Biological Activity
3-methyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound characterized by the presence of a thiophene ring and a benzo-dioxine moiety. This compound is gaining attention in medicinal chemistry for its potential biological activities, including anticancer properties, anti-inflammatory effects, and other pharmacological applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes functional groups that are pivotal in its interaction with biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been shown to exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- IC50 Values : In vitro evaluations have demonstrated that this compound has IC50 values in the nanomolar range against several cancer cell lines, indicating potent inhibitory effects on cell proliferation.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through intrinsic pathways, characterized by mitochondrial depolarization and activation of caspases, particularly caspase-9. This suggests that it may disrupt normal cellular functions leading to programmed cell death .
Anti-inflammatory Properties
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects:
- Cytokine Production : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases.
Genotoxicity Assessment
Safety studies have evaluated the genotoxic potential of this compound:
- Micronucleus Test : In vitro micronucleus tests indicated that this compound did not induce significant genotoxic effects at tested concentrations, suggesting it may be safe for further pharmacological evaluation .
Case Studies and Research Findings
Several research articles have documented the biological activities of this compound. Below is a summary table of key findings from various studies:
Q & A
Q. Q1. What are the optimal synthetic routes for 3-methyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, and how can purity be maximized?
Methodological Answer: The synthesis typically involves coupling 3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid with thiophen-3-ylmethanamine. Key steps include:
- Amide Bond Formation: Use coupling agents like DCC or EDC in solvents such as DCM or DMF under inert conditions (N₂ atmosphere) to minimize side reactions .
- Reaction Optimization: Control temperature (e.g., reflux in DMF at 80–100°C) and reaction time (12–24 hours) to enhance yield .
- Purification: Employ column chromatography (silica gel) or reverse-phase HPLC with gradients (e.g., methanol/water) to isolate the product ≥95% purity .
Q. Q2. Which spectroscopic techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry (e.g., thiophene substitution pattern) and amide bond formation. Key signals include aromatic protons (δ 6.5–8.0 ppm) and carboxamide carbonyl (δ ~165–170 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) and detects isotopic patterns for halogenated impurities .
- IR Spectroscopy: Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, aromatic C-H ~3100 cm⁻¹) .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to elucidate the biological activity of this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents on the thiophene (e.g., halogenation) or benzo[b][1,4]dioxine (e.g., methylation) to assess impact on bioactivity .
- In Vitro Assays: Test analogs against bacterial/fungal strains (MIC assays) or cancer cell lines (MTT assays) to correlate structural changes with potency .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like DNA gyrase or tubulin .
Q. Q4. How should researchers resolve contradictory data in reported biological activities (e.g., antimicrobial vs. anticancer)?
Methodological Answer:
- Assay Standardization: Replicate assays under controlled conditions (e.g., pH, temperature, cell density) to minimize variability .
- Orthogonal Validation: Confirm activity via multiple methods (e.g., flow cytometry for apoptosis and Western blotting for target protein inhibition) .
- Purity Verification: Use HPLC-MS to rule out impurities (e.g., unreacted starting materials) as confounding factors .
Q. Q5. What experimental strategies can identify the compound’s metabolic stability and degradation pathways?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites (e.g., hydroxylation, demethylation) .
- Forced Degradation Studies: Expose to acidic/basic conditions, heat, or UV light to simulate stability under storage. Track degradation products using UPLC-PDA .
Mechanistic and Functional Studies
Q. Q6. What methodologies are recommended for studying the compound’s mechanism of action in cancer cells?
Methodological Answer:
- Transcriptomic Profiling: Perform RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis-related genes like BAX/BCL-2) .
- Proteomic Analysis: Use SILAC labeling and LC-MS/MS to quantify changes in protein expression (e.g., tubulin isoforms) .
- Cellular Imaging: Apply confocal microscopy with fluorescent probes (e.g., DAPI for nuclear fragmentation) to visualize morphological changes .
Q. Q7. How can researchers assess the compound’s potential for off-target interactions?
Methodological Answer:
- Kinase Profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify unintended targets .
- CYP450 Inhibition Assays: Test against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interaction risks .
Data Analysis and Interpretation
Q. Q8. What statistical approaches are suitable for analyzing dose-response data in bioactivity studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
